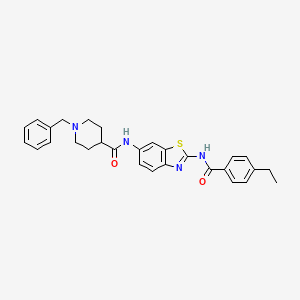
Nae-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nae-IN-1 is a potent inhibitor of NEDD8-activating enzyme 1 (NAE1). This compound has shown significant potential in inducing apoptosis and cell cycle arrest at the G2/M phase. It also increases reactive oxygen species (ROS) levels and prevents cell migration, demonstrating anti-proliferation activity .
Vorbereitungsmethoden
The synthesis of Nae-IN-1 involves several steps. The compound is typically synthesized through a series of organic reactions, including the formation of benzothiazole derivatives. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency.
Analyse Chemischer Reaktionen
Nae-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of different oxidative products.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Nae-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the NEDD8-activating enzyme pathway and its role in cellular processes.
Biology: this compound is used to investigate the mechanisms of apoptosis and cell cycle regulation.
Medicine: The compound has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis and inhibit cell proliferation.
Industry: This compound can be used in the development of new drugs targeting the NEDD8-activating enzyme pathway
Wirkmechanismus
Nae-IN-1 exerts its effects by inhibiting the NEDD8-activating enzyme 1 (NAE1). This inhibition leads to the accumulation of proteins that are normally degraded by the ubiquitin-proteasome system, resulting in cell cycle arrest and apoptosis. The compound also increases ROS levels, which further contributes to its anti-proliferative effects .
Vergleich Mit ähnlichen Verbindungen
Nae-IN-1 is unique compared to other NAE1 inhibitors due to its potent activity and specific effects on cell cycle arrest and apoptosis. Similar compounds include:
MLN4924: Another NAE1 inhibitor that has shown efficacy in preclinical models of cancer.
TAS4464: A covalent NAE1 inhibitor currently in clinical trials for cancer therapy. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties.
Eigenschaften
Molekularformel |
C29H30N4O2S |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
1-benzyl-N-[2-[(4-ethylbenzoyl)amino]-1,3-benzothiazol-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C29H30N4O2S/c1-2-20-8-10-22(11-9-20)28(35)32-29-31-25-13-12-24(18-26(25)36-29)30-27(34)23-14-16-33(17-15-23)19-21-6-4-3-5-7-21/h3-13,18,23H,2,14-17,19H2,1H3,(H,30,34)(H,31,32,35) |
InChI-Schlüssel |
HSSSHVMRCDGACA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C4CCN(CC4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















